molecular formula C10H9NO2 B091702 4-Methyl-1H-indole-2-carboxylic acid CAS No. 18474-57-2

4-Methyl-1H-indole-2-carboxylic acid

Cat. No. B091702
CAS RN: 18474-57-2
M. Wt: 175.18 g/mol
InChI Key: QMSCXKCJGFIXDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. One method for synthesizing indole derivatives is the aza-Friedel-Crafts reaction, which is a three-component reaction involving aldehydes, primary amines, and indoles in water . This method is advantageous as it can be performed in water, making it environmentally friendly, and it can lead to a variety of 3-substituted indoles, which are important in the synthesis of biologically active compounds. Another approach to synthesizing indole derivatives is described in the preparation of 4H-furo[3,2-b]indole-2-carboxylic acid derivatives, which involves deoxygenation and thermolysis reactions .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The comparative molecular field analysis (CoMFA) is a technique used to guide the synthesis of indole derivatives by optimizing in vivo potency and binding activity . This method involves analyzing the three-dimensional structure of the molecules to understand the relationship between their structure and biological activity. The molecular structure is also studied using computational methods such as density functional theory (DFT), which can provide detailed information on the electronic structure and spectral features of the compounds .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug synthesis. The aza-Friedel-Crafts reaction is one such chemical reaction that is used to synthesize 3-substituted indoles . Additionally, the carboxylic acid moiety in these compounds can act as a catalyst in certain reactions, further expanding the chemical versatility of indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their vibrational modes, electronic nature, and non-linear optical (NLO) properties, can be characterized using spectroscopic techniques like FT-IR, FT-Raman, UV, and NMR . Computational studies can complement these techniques by predicting properties such as hydrogen bonding, solvent effects, and molecular electrostatic potential (MESP) . These properties are important for understanding the reactivity and stability of the compounds, which are critical factors in drug design and development.

Scientific Research Applications

  • Synthesis of Pharmaceutical Agents : 4-Methyl-1H-indole-2-carboxylic acid serves as a versatile intermediate in the preparation of many pharmaceutically active agents. Different synthesis methods have been developed for this compound, highlighting its importance in medicinal chemistry (Jiang et al., 2017).

  • Conformational Studies in Peptides and Peptoids : This compound is utilized in the synthesis of novel 3,4-fused tryptophan analogues designed for peptide and peptoid conformation elucidation studies. This application is crucial for understanding the structural aspects of bioactive peptides (Horwell et al., 1994).

  • Fluorescent and Infrared Probes : Ester-derivatized indoles, including 4-Methyl-1H-indole-2-carboxylic acid derivatives, are studied as potential fluorescent and infrared probes for hydration environments. This application is significant in biological and chemical sensing (Huang et al., 2018).

  • Antimicrobial Activity : Derivatives of 4-Methyl-1H-indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Raju et al., 2015).

  • Spectroscopic Studies : Indole derivatives, including 4-Methyl-1H-indole-2-carboxylic acid, have been studied for their photophysical properties. These studies are essential for the development of new fluorescent probes and for understanding the electronic nature of these molecules (Almutairi et al., 2017).

  • Oxidation Chemistry : The oxidation chemistry of indole-2-carboxylic acid, closely related to 4-Methyl-1H-indole-2-carboxylic acid, has been explored to understand its redox mechanism and product formation in aqueous solutions. This research has implications in electrochemistry and environmental chemistry (Goyal & Sangal, 2005).

  • Synthesis of Antidiabetic Agents : Tryptoline-3-carboxylic acid derivatives, synthesized from compounds like 4-Methyl-1H-indole-2-carboxylic acid, have shown potential as novel antidiabetic agents. This indicates the compound's relevance in drug discovery and development for diabetes treatment (Choudhary et al., 2011).

Future Directions

Future research on “4-Methyl-1H-indole-2-carboxylic acid” and other indole derivatives could focus on further exploring their biological activities and potential applications in the treatment of various diseases. For instance, indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . Additionally, new synthetic strategies and structural optimizations could be investigated to enhance the biological activities of these compounds .

properties

IUPAC Name

4-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSCXKCJGFIXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397998
Record name 4-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-indole-2-carboxylic acid

CAS RN

18474-57-2
Record name 4-Methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18474-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1H-indole-2-carboxylic acid
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Synthesis routes and methods

Procedure details

Following the general procedure of PREPARATION 63 and making non-critical variations but starting with methyl 4-methylindole-2-carboxylate (PREPARATION 85, 4.94 g), potassium hydroxide (1.75 g), the title compound is obtained, NMR (300 MHz, CD3OD) 7.24, 7.19, 7.12, 6.85 and 2.51 δ.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Flohr, M Kurz, E Kostenis, A Brkovich… - Journal of medicinal …, 2002 - ACS Publications
… The most potent compound identified by the virtual screening approach, 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide, reveals an IC …
Number of citations: 229 pubs.acs.org
J Stec, OK Onajole, S Lun, H Guo… - Journal of medicinal …, 2016 - ACS Publications
… The following carboxylic acids were purchased from Sigma-Aldrich, Chem-Impex, Combi-blocks, and Ark Pharma: 4-methyl-1H-indole-2-carboxylic acid, 5-methyl-1H-indole-2-…
Number of citations: 146 pubs.acs.org
D Borkin, S He, H Miao, K Kempinska, J Pollock… - Cancer cell, 2015 - cell.com
… After drying the 5-bromo-4-methyl-1H-indole-2-carboxylic acid was added to solution of 6.5 mL of oxalyl chloride (76 mmol) in 200 mL of dichloromethane with 0.6 mL of DMF. After …
Number of citations: 333 www.cell.com
D Borkin, J Pollock, K Kempinska… - Journal of medicinal …, 2016 - ACS Publications
… After drying the 5-bromo-4-methyl-1H-indole-2-carboxylic acid was added to solution of 6.5 mL (76 mmol) of oxalyl chloride in 200 mL of dichloromethane with 0.6 mL of DMF. After …
Number of citations: 70 pubs.acs.org
S Wang, NC Wan, J Harrison, W Miller… - Journal of medicinal …, 2004 - ACS Publications
In our continued effort to identify selective MRP1 modulators, we have developed two novel templates, 3 and 4, through rational drug design by identifying the key pharmacophore …
Number of citations: 57 pubs.acs.org
AH Tarawneh - 2015 - egrove.olemiss.edu
JDTic is a KOR selective antagonist belonging to the trans (3R, 4R)-dimethyl-4-(3-hydroxyphenyl) piperidine scaffold, which is known as an opioid antagonist pharmacophore for all …
Number of citations: 2 egrove.olemiss.edu
AE Moritz, RB Free, WS Weiner, EO Akano… - Journal of medicinal …, 2020 - ACS Publications
To identify novel D 3 dopamine receptor (D3R) agonists, we conducted a high-throughput screen using a β-arrestin recruitment assay. Counterscreening of the hit compounds provided …
Number of citations: 17 pubs.acs.org
PL Scognamiglio, C Di Natale… - Current medicinal …, 2013 - ingentaconnect.com
… The most potent identified compound 1-(3-carbamimidoyl-benzyl)-4methyl-1H-indole-2-carboxylic acid(naphthalen-1-ylmethyl) amide, reveals an IC50 of 400 nM in a functional …
Number of citations: 42 www.ingentaconnect.com
F Merlino, S Di Maro, A Munaim Yousif… - Journal of Amino …, 2013 - downloads.hindawi.com
… From 500 compounds that matched the U-II pharmacophore, the most notable compound was in S7616, 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole2-carboxylic acid (naphthalene-…
Number of citations: 24 downloads.hindawi.com
T Watanabe, S Arita, Y Shiraishi… - Current medicinal …, 2009 - ingentaconnect.com
… BIM-23127 (-[2-naphthyl]-DAlacyclic(Cys-Tyr-DTrp-Orn-Val-Cys)--[2-naphthyl]-DAlaamide) and non-peptides S-6716 (1-[3-carbamimidoylbenzyl]-4-methyl-1H-indole-2-carboxylic acid […
Number of citations: 75 www.ingentaconnect.com

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